BenchChemオンラインストアへようこそ!

2-((4-fluorophenyl)thio)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

PLK4 Kinase Inhibitor Scaffold Hopping

This compound provides a structurally differentiated 2-phenylpyrimidine core paired with a 4-fluorophenyl thioether acetamide warhead, offering a fresh chemical starting point for PLK4 inhibitor SAR exploration. Unlike optimized leads such as centrinone, its uncharacterized activity profile and non‑standard warhead enable unique selectivity profiling against Aurora kinases and scaffold‑hopping campaigns to circumvent existing IP. Ideal for fragment elaboration, negative‑control probe development, or photoaffinity labeling.

Molecular Formula C20H18FN3OS
Molecular Weight 367.44
CAS No. 2034482-53-4
Cat. No. B2533389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide
CAS2034482-53-4
Molecular FormulaC20H18FN3OS
Molecular Weight367.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CSC3=CC=C(C=C3)F
InChIInChI=1S/C20H18FN3OS/c21-17-6-8-18(9-7-17)26-14-19(25)22-11-10-15-12-23-20(24-13-15)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14H2,(H,22,25)
InChIKeyBJGCNTLWHHEPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-fluorophenyl)thio)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide (CAS 2034482-53-4): A Structurally Differentiated PLK4-Targeted Scaffold for Chemical Biology


2-((4-fluorophenyl)thio)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide (CAS 2034482-53-4) is a synthetic research compound characterized by a 2-phenylpyrimidine core, a flexible ethyl linker, and a 4-fluorophenyl thioether acetamide warhead . Its structure aligns with the broader aminopyrimidine class of Polo-like Kinase 4 (PLK4) inhibitors, a target central to centriole duplication and a synthetically lethal vulnerability in TRIM37-amplified cancers [1]. However, unlike many structurally characterized PLK4 ligands, a defined biological activity profile for this specific molecule has not been published in the primary literature. Its procurement value is therefore not based on a known potency, but on its unique combination of structural motifs absent in well-established PLK4 inhibitors, offering a differentiated chemical starting point for SAR exploration.

Why an Uncharacterized 2-Phenylpyrimidine Thioether Acetamide Cannot Be Replaced by a Well-Known PLK4 Inhibitor in SAR Studies


Within the PLK4 inhibitor landscape, highly optimized molecules like centrinone (selectivity-validated, Ki ~0.16 nM) and CFI-400945 (potent, Ki ~0.26 nM) dominate the literature and are available for phenotypic studies [1]. However, using these advanced leads as starting points for scaffold-hopping or exploring new chemical space is problematic. Their drug-like properties have been extensively tuned, making it difficult to deconvolute the contributions of their core scaffold from their peripheral modifications. The target compound, with its unexplored combination of a 2-phenylpyrimidine core and a thioether acetamide warhead, is a tool for precisely this type of fundamental SAR study. It allows researchers to directly compare the impact of an aminopyrimidine core (as in compound 8h, IC50 = 0.0067 μM) with a distinct 2-phenylpyrimidine scaffold while holding a unique, non-standard warhead constant [2]. Substituting it for a known inhibitor would forfeit the ability to map the specific biological contributions of these under-explored structural features.

A Structure-Centric Quantitative Differentiation of 2-((4-fluorophenyl)thio)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide


Scaffold Differentiation: 2-Phenylpyrimidine Core vs. Aminopyrimidine PLK4 Inhibitors

The target compound features a 2-phenylpyrimidine core, a scaffold associated with diverse kinase inhibition, including potent CDK9 inhibitors [1]. This is chemically distinct from the well-characterized PLK4 inhibitor compound 8h, which utilizes an aminopyrimidine core and demonstrates a potent PLK4 IC50 of 0.0067 μM [2]. The target compound's core has a different hydrogen-bonding pattern and vector, which is predicted to alter its kinase selectivity profile compared to the aminopyrimidine series.

PLK4 Kinase Inhibitor Scaffold Hopping Pyrimidine Structure-Activity Relationship (SAR)

Warhead Differentiation: 4-Fluorophenyl Thioether Acetamide vs. Standard PLK4 Inhibitor Warheads

The target compound incorporates a 4-fluorophenyl thioether acetamide group, a motif distinct from the optimized warheads of most known PLK4 inhibitors. Centrinone and CFI-400945, which are potent PLK4 inhibitors (Ki of 0.16 nM and 0.26 nM, respectively), belong to completely different chemical series [1]. The thioether linkage offers a unique combination of lipophilicity and a sulfur atom that can act as a hydrogen-bond acceptor, potentially enabling interactions in the kinase's affinity pocket inaccessible to purely carbon-based linkers. Metabolic stability data is unavailable for this specific compound, but the thioether motif is generally well-precedented for modulating ADME properties, in contrast to the known poor brain penetration of centrinone and centrinone-B [2].

PLK4 Thioether Structure-Activity Relationship (SAR) Kinase Inhibitor Design Metabolic Stability

Linker Differentiation: Flexible Ethyl Spacer vs. Direct Attachment in Closest Analogs

The 2-phenylpyrimidine core is connected to the acetamide warhead via a flexible ethyl (-CH2CH2-) spacer. This contrasts with structurally related analogs such as N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide (CAS 2034603-89-7), which has the same linker but a standard tolyl warhead, or 2-(2-methoxyphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide, which replaces the thioether with a phenoxy group [1]. The ethyl spacer introduces conformational flexibility that is absent in inhibitors where the core is directly coupled to the hinge-binding element. This flexibility could be critical for achieving a unique binding mode within the PLK4 ATP-binding pocket.

Linker Optimization Structure-Activity Relationship (SAR) PLK4 Conformational Flexibility Kinase Inhibitor

Physicochemical Property Space vs. Advanced Leads CFI-400945 and Centrinone

The target compound has a calculated molecular weight (367.44 g/mol) and formula (C20H18FN3OS) that positions it in a lower molecular weight range than the clinically evaluated CFI-400945 (MW >500 g/mol) and centrinone (MW ~500-600 g/mol) [1]. This smaller, less complex structure (with a higher ligand efficiency metric, though target potency is unknown) is a valuable asset in early-stage drug discovery, offering greater scope for subsequent optimization. Its calculated topological polar surface area (tPSA, ~63 Ų) and number of rotatable bonds (nRot, ~7) fall within favorable ranges for oral bioavailability, as per Lipinski's Rule of Five guidelines [2].

Drug-likeness Physicochemical Properties PLK4 Lead Optimization Pharmacokinetics

Defined Research Scenarios for 2-((4-fluorophenyl)thio)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide


PLK4 Scaffold-Hopping and Intellectual Property (IP) Diversification

A medicinal chemistry team has identified PLK4 as a high-priority target but seeks a new chemical series to circumvent the robust patent estates protecting the CFI-400945 and centrinone scaffolds. This compound, with its novel 2-phenylpyrimidine core, serves as an ideal starting point for a scaffold-hopping campaign, providing a structurally distinct alternative for developing a new series of inhibitors [1].

Modular Structure-Activity Relationship (SAR) Exploration of the PLK4 Affinity Pocket

In a research program focused on understanding the specific molecular determinants of PLK4 vs. Aurora kinase selectivity, this compound is acquired as a unique fragment-elaboration point. The chemically differentiated thioether warhead [1] allows the team to probe interactions in the affinity pocket that are inaccessible to the standard warheads of aminopyrimidine inhibitors (like compound 8h) [2], thereby generating novel SAR data.

Chemical Biology Probe for Deconvoluting Kinase-Dependent Cellular Phenotypes

A chemical biology lab studying centriole biology in TRIM37-amplified cancer models [1] requires a structurally novel PLK4 ligand for use as a negative-control probe or for photoaffinity labeling. The compound's unoptimized state and unique linker chemistry make it suitable for further derivatization (e.g., adding a crosslinking moiety or a fluorophore) to create bespoke chemical biology tools, tasks for which potent but complex clinical leads are suboptimal [2].

Quote Request

Request a Quote for 2-((4-fluorophenyl)thio)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.